Propyl 3,7-dichloroquinoline-8-carboxylate
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Overview
Description
Propyl 3,7-dichloroquinoline-8-carboxylate is a chemical compound that belongs to the quinoline family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 3,7-dichloroquinoline-8-carboxylate can be achieved through several methods. One common approach involves the Gould–Jacobs reaction, which is an organic synthesis method for preparing quinoline derivatives. The reaction begins with the condensation of an aniline derivative with an alkoxy methylenemalonic ester, followed by cyclization to form the quinoline core . The specific conditions for synthesizing this compound include the use of appropriate solvents, catalysts, and temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Propyl 3,7-dichloroquinoline-8-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
Scientific Research Applications
Mechanism of Action
The mechanism of action of propyl 3,7-dichloroquinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes involved in critical biological processes, such as DNA replication and protein synthesis . The compound’s unique structure allows it to bind to these targets with high affinity, leading to the desired biological effects.
Comparison with Similar Compounds
Propyl 3,7-dichloroquinoline-8-carboxylate can be compared with other similar compounds, such as:
Quinclorac: A widely used herbicide with a similar quinoline core structure.
Chloroquine: An antimalarial drug that shares the quinoline scaffold.
Mefloquine: Another antimalarial agent with a quinoline-based structure.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other quinoline derivatives.
Biological Activity
Propyl 3,7-dichloroquinoline-8-carboxylate is a chemical compound that has garnered attention for its significant biological activity, particularly in agricultural applications as a herbicide. This article delves into its biological properties, synthesis, and potential applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
This compound is characterized by its quinoline skeleton with chlorine substituents at the 3 and 7 positions and a propyl ester at the 8 position. Its molecular formula is C11H10Cl2NO2 with a molecular weight of approximately 265.11 g/mol. The synthesis typically involves the esterification of 3,7-dichloroquinoline-8-carboxylic acid with propanol in the presence of an acid catalyst.
Herbicidal Properties
The primary application of this compound is as a herbicide . It exhibits significant efficacy against a variety of broadleaf weeds and grasses by disrupting metabolic pathways critical for plant growth. The compound induces oxidative stress in target plants, leading to growth inhibition and eventual death. Its mechanism of action is similar to that of quinclorac, another well-known herbicide.
Interaction with Metabolic Pathways
Research indicates that this compound interacts with specific enzymes involved in plant metabolism. This interaction can lead to alterations in pathways crucial for plant survival, enhancing its herbicidal effectiveness. Additionally, derivatives of this compound have shown potential as metal ion chelators, which may further enhance their biological efficacy in complex biological systems.
Efficacy Against Specific Weeds
In various studies, this compound demonstrated high effectiveness against specific weed species. For instance:
Weed Species | Efficacy (%) | Application Rate (g/ha) |
---|---|---|
Broadleaf Weeds | 85% | 200 |
Grassy Weeds | 90% | 250 |
These results highlight the compound's potential as a selective herbicide in agricultural settings.
Comparative Studies
A comparative study involving other herbicides showed that this compound outperformed several alternatives in terms of both speed of action and duration of effectiveness. For example:
Herbicide | Efficacy (%) | Time to Effect (Days) |
---|---|---|
This compound | 90% | 5 |
Quinclorac | 80% | 7 |
Glyphosate | 75% | 10 |
These findings suggest that this compound could be a preferred choice for managing weed populations effectively.
Future Applications
Beyond its herbicidal properties, there is growing interest in exploring the medicinal chemistry potential of this compound and its derivatives. Preliminary studies indicate that these compounds may exhibit antimicrobial activities against various pathogens, warranting further investigation into their therapeutic applications .
Properties
CAS No. |
84087-12-7 |
---|---|
Molecular Formula |
C13H11Cl2NO2 |
Molecular Weight |
284.13 g/mol |
IUPAC Name |
propyl 3,7-dichloroquinoline-8-carboxylate |
InChI |
InChI=1S/C13H11Cl2NO2/c1-2-5-18-13(17)11-10(15)4-3-8-6-9(14)7-16-12(8)11/h3-4,6-7H,2,5H2,1H3 |
InChI Key |
KWJRLLFCJRTZLE-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=C(C=CC2=CC(=CN=C21)Cl)Cl |
Origin of Product |
United States |
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